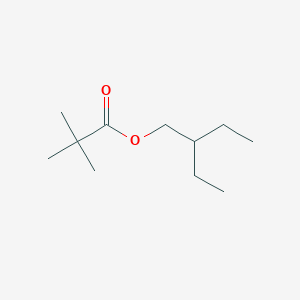

2-Ethylbutyl 2,2-dimethylpropanoate

Description

2-Ethylbutyl 2,2-dimethylpropanoate is an ester derived from 2,2-dimethylpropanoic acid (pivalic acid) and 2-ethylbutanol. Its structure features a branched alkyl chain (2-ethylbutyl) esterified to a sterically hindered carboxylate group (2,2-dimethylpropanoate). This structural motif confers unique physicochemical properties, such as enhanced thermal stability and resistance to hydrolysis, making it valuable in applications like polymer synthesis, lubricants, and specialty chemicals.

Properties

IUPAC Name |

2-ethylbutyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-6-9(7-2)8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMQKBKUZVGAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338052 | |

| Record name | 2-Ethylbutyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131141-70-3 | |

| Record name | 2-Ethylbutyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutyl 2,2-dimethylpropanoate typically involves the esterification reaction between 2,2-dimethylpropanoic acid and 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the esterification process is often conducted in a continuous flow reactor to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction mixture is then purified through distillation to obtain the desired ester.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2-ethylbutanol.

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Transesterification: Requires an alcohol and a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: 2,2-dimethylpropanoic acid and 2-ethylbutanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Solvent Applications

One of the primary applications of 2-ethylbutyl 2,2-dimethylpropanoate is as a solvent in organic reactions. Its unique structure allows it to dissolve a wide range of organic compounds, which is advantageous in chemical synthesis processes. For instance:

- Solvent for Polymerization : It can be used as a solvent in the polymerization of certain plastics and resins, facilitating reactions that require non-polar environments.

- Extraction Medium : The compound serves as an effective extraction medium in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), where it aids in isolating volatile compounds from complex mixtures .

Material Science

In materials science, this compound is explored for its potential use in developing new materials with enhanced properties:

- Plasticizers : The compound can function as a plasticizer in polymers, improving flexibility and durability. This application is particularly relevant in the production of flexible PVC and other polymeric materials.

- Coatings : Its properties make it suitable for use in coatings that require low volatility and good adhesion characteristics .

Pharmaceutical Applications

Research indicates that esters like this compound may have applications in pharmaceuticals:

- Drug Delivery Systems : The compound's ability to form micelles can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Preliminary studies suggest that certain esters exhibit antimicrobial properties, indicating potential uses in topical formulations to prevent infections .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is investigated for use in the flavoring and fragrance industry:

- Flavoring Agents : It can be employed as a flavoring agent in food products due to its fruity scent.

- Fragrance Components : The compound may also serve as a component in perfumes and scented products, contributing to desirable aromatic profiles .

Case Study 1: Use as a Solvent in Polymerization

A study demonstrated that using this compound as a solvent during the polymerization of poly(methyl methacrylate) (PMMA) resulted in improved molecular weight distribution and mechanical properties compared to traditional solvents. This enhancement is attributed to its ability to solvate polymer chains effectively, leading to better chain mobility during synthesis.

Case Study 2: Antimicrobial Properties

Research conducted on various ester compounds highlighted the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study suggested that incorporating this compound into topical formulations could enhance their efficacy against skin infections.

Mechanism of Action

The primary mechanism of action for 2-Ethylbutyl 2,2-dimethylpropanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or transesterification, resulting in the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Key Structural Features

The following compounds share the 2,2-dimethylpropanoate backbone but differ in ester substituents or additional functional groups:

Key Observations :

- Branching: The 2-ethylbutyl group in the target compound provides steric bulk, likely reducing volatility compared to simpler esters like ethyl 2,2-dimethylpropanoate (MW 130.18) .

- Functional Groups: Hydroxyl, chloro, and ketone groups in analogous compounds modify reactivity. For example, the hydroxyl group in ethyl 3-hydroxy-2,2-dimethylpropanoate enables hydrogen bonding, affecting solubility .

Physicochemical Properties

Thermal Stability

- This compound: Expected high thermal stability due to steric hindrance from the 2,2-dimethylpropanoate group. Comparable esters like T5DP-2,7 (bis-2,2-dimethylpropanoate) exhibit thermal transitions at 187–192°C in DSC, attributed to π-π stacking in discotic molecules .

Volatility and Boiling Points

- Ethyl 2,2-dimethylpropanoate: Simpler structure results in lower boiling point (~177°C estimated) compared to 2-ethylbutyl derivatives .

- 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: Higher molecular weight (194.66 vs. 186.29) and polar groups may reduce volatility .

Biological Activity

2-Ethylbutyl 2,2-dimethylpropanoate (C11H22O2) is an ester compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C11H22O2

- Molecular Weight : 186.29 g/mol

- IUPAC Name : this compound

- CAS Number : 14710420

- Metabolic Pathways : Esters like this compound are often metabolized by esterases into their corresponding acids and alcohols. This metabolic conversion can influence cellular pathways and enzyme activities.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit specific enzymes involved in metabolic processes, potentially affecting lipid metabolism and energy production.

- Cellular Effects : Preliminary data indicate that similar compounds can influence cellular signaling pathways, particularly those related to inflammation and oxidative stress.

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, esters generally exhibit:

- Absorption : Rapid absorption through gastrointestinal tract following oral administration.

- Distribution : Widely distributed in body tissues due to lipophilicity.

- Metabolism : Primarily metabolized in the liver via hydrolysis.

- Excretion : Excreted mainly through urine as metabolites.

Study 1: Toxicological Assessment

A study conducted on the toxicity of similar ester compounds showed that they could induce cytotoxic effects in certain cell lines. The results indicated a dose-dependent relationship between exposure levels and cytotoxicity, suggesting that high concentrations of esters may lead to cellular damage .

Study 2: Enzyme Interaction

Research on related compounds revealed their ability to inhibit lipase activity, which plays a crucial role in lipid metabolism. This inhibition could potentially lead to alterations in fat digestion and absorption .

Study 3: In Vivo Effects

In vivo studies involving animal models demonstrated that exposure to certain esters resulted in alterations in metabolic markers associated with liver function. These findings highlight the need for further investigation into the long-term effects of such compounds on metabolic health .

Data Table: Summary of Biological Activities

| Activity Type | Description | Related Compounds |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Various esters |

| Cytotoxicity | Dose-dependent cytotoxic effects observed | Similar esters |

| Metabolic Effects | Alterations in lipid metabolism | Related fatty acids |

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 2-Ethylbutyl 2,2-dimethylpropanoate with high purity?

- Answer : The synthesis typically involves esterification between 2,2-dimethylpropanoic acid derivatives (e.g., acid chlorides) and 2-ethylbutanol. A base like triethylamine is often used to neutralize HCl byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical. Structural validation should employ -NMR (e.g., δ 1.2–1.4 ppm for ethylbutyl protons) and IR spectroscopy (C=O stretch ~1740 cm) . For rigorous confirmation, X-ray crystallography using SHELXL (for small molecules) can resolve stereochemical ambiguities .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Answer : Key spectroscopic markers include:

- NMR : -NMR should show singlet peaks for the 2,2-dimethylpropanoate methyl groups (δ 1.1–1.3 ppm) and multiplet signals for the ethylbutyl chain (δ 0.8–1.6 ppm).

- IR : Strong absorbance at 1740–1750 cm (ester C=O) and 1150–1250 cm (C-O stretch).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Discrepancies in splitting patterns may indicate steric hindrance or impurities .

Q. What thermodynamic properties are critical for characterizing this compound?

- Answer : Heat capacity () and phase-transition enthalpies are essential. For analogous esters (e.g., ethyl 2,2-dimethylpropanoate), data are modeled using regression polynomials:

| Temp. Range (K) | A1 | A2 | Uncertainty Level |

|---|---|---|---|

| 298.1–347.8 | 2.7546 | 2.85406 | V |

| Experimental methods include adiabatic calorimetry and differential scanning calorimetry (DSC). Researchers must account for branched-chain effects on entropy and viscosity . |

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- DFT Optimization : Compare gas-phase DFT geometries with crystallographic data (e.g., using SHELXL-refined bond lengths) .

- Solvent Modeling : Apply polarizable continuum models (PCM) to NMR chemical shift calculations.

- Dynamic NMR : Resolve rotational barriers in the ethylbutyl chain if splitting patterns deviate from predictions .

Q. What advanced crystallographic strategies address structural ambiguities in derivatives of this compound?

- Answer : For complex derivatives (e.g., halogenated analogs):

- Use SHELXD for phase determination in twinned crystals.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O).

- Refine disorder using PART instructions in SHELXL, with occupancy factors constrained to sum to 1.0 .

Q. What statistical approaches ensure reproducibility in thermodynamic studies of branched-chain esters?

- Answer : For measurements:

- Conduct triplicate trials to calculate standard deviations (σ ≤ 0.5 J/mol·K).

- Apply ANOVA to compare datasets across labs.

- Use Akaike Information Criterion (AIC) to validate regression models (e.g., polynomial vs. spline fits).

Data tables should report both raw and normalized values to highlight instrument-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.